
2,4-二甲基氧杂环丁烷
描述
Synthesis Analysis
The synthesis of 2,4-Dimethyloxetane can occur through epoxidation or from reactions of alkoxy radicals . Photolytically induced isomerization of organic peroxy radicals into QOOH may provide an additional source of cyclic ethers in the troposphere .Molecular Structure Analysis
2,4-Dimethyloxetane has two diastereomers, syn-DMO and anti-DMO . The stereochemistry of the peroxy radical determines which QOOH isomerization steps are possible .Chemical Reactions Analysis
The pressure- and temperature-dependent kinetics of seven cyclic ether peroxy radicals, which stem from 2,4-Dimethyloxetane via H-abstraction and O2 addition, were determined . Diastereomeric cyclic ether peroxy radicals show significantly different reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethyloxetane are largely determined by its molecular structure and the nature of its reactions. For instance, its reactivity can vary significantly depending on the stereochemistry of the peroxy radical .科学研究应用
燃烧化学和动力学:
- 2,4-二甲基氧杂环丁烷在正戊烷的低温燃烧中很重要,作为由氢过氧烷基自由基形成的环状醚中间体。对其过氧自由基的研究揭示了立体化学依赖的反应性和复杂的反应途径,这对于理解燃烧过程和为环状醚中间体制定详细的机理至关重要 (Doner, Zádor, & Rotavera, 2022).
聚合物科学:
- 对氧杂环丁烷和 2,4-二甲基氧杂环丁烷共聚的研究提供了对所得共聚物的反应性参数和微观结构的见解,为先进的材料科学做出了贡献 (Bucquoye & Goethals, 1978).
- 已经探索了聚(3,3-二甲基氧杂环丁烷)中的多晶型性,以了解结晶温度和动力学因素对聚合物形式的影响,这对材料工程和应用至关重要 (Pérez et al., 1985).
化学动力学和反应机理:
- 星形聚(3,3-二甲基氧杂环丁烷)的合成和表征涉及研究阳离子开环聚合过程。这项研究的见解有助于理解聚合物形成机制 (Guo, Zou, & Pan, 2001).
- 已经对 2,4-二甲基氧杂环丁烷基自由基的单分子反应进行了详细研究,以了解它们在燃烧和大气化学中的作用,特别是在环状醚的氧化中 (Doner, Zádor, & Rotavera, 2023).
光谱学和分子结构:
- 对具有大振幅运动的分子中的分子间氢键的研究,如 3,3-二甲基氧杂环丁烷配合物的旋转光谱,提供了对分子相互作用和结构动力学的见解 (Sánchez et al., 2005).
作用机制
属性
IUPAC Name |
2,4-dimethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPWZEMUMPFHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336698 | |
| Record name | Oxetane, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyloxetane | |
CAS RN |
14988-66-0 | |
| Record name | Oxetane, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4-dimethyloxetane formed during fuel combustion?
A1: 2,4-Dimethyloxetane is a cyclic ether that forms during the low-temperature combustion of certain fuels, particularly n-pentane. [, ] Its formation is linked to the unimolecular reactions of hydroperoxyalkyl radicals (QOOH), specifically those derived from n-pentane. These QOOH radicals undergo an isomerization step involving a six-membered transition state, ultimately leading to the formation of 2,4-dimethyloxetane. []
Q2: Why is understanding the fate of 2,4-dimethyloxetane important in combustion modeling?
A2: 2,4-Dimethyloxetane doesn't just sit inertly in the combustion environment. It can undergo further reactions that influence the overall reaction mechanism and product distribution. [] Critically, it can react via two main pathways:
- Unimolecular Ring-Opening: The oxetane ring can break apart, leading to various products depending on the specific radical formed and the reaction conditions. [] These ring-opening reactions have rates comparable to reactions with oxygen, making them significant competitors. []
- Reaction with Oxygen: 2,4-Dimethyloxetane can react with molecular oxygen to form cyclic ether-peroxy adducts, further complicating the reaction network. []
Q3: What makes the study of 2,4-dimethyloxetane radicals complex?
A3: Several factors contribute to the complexity:
- Stereoisomerism: 2,4-Dimethyloxetane can exist as different stereoisomers, and the stereochemistry of the molecule significantly affects the reactivity of its derived radicals. For instance, diastereomeric cyclic ether peroxy radicals (formed from 2,4-dimethyloxetane) exhibit vastly different reactivity profiles. []
- Multiple Reaction Channels: The potential energy surfaces of these radicals are complex, with multiple accessible reaction pathways leading to a diverse array of products. [, ] This includes conventional QOOH decomposition pathways (like HO2 elimination) and ring-opening reactions, which can lead to unique unsaturated peroxy radicals. []
- Well-Skipping Reactions: At atmospheric pressure, the rate of chemical reactions for many of these radicals is comparable to the rate of collisional stabilization. This leads to "well-skipping" reactions, where the energized radicals react before being fully thermalized, further complicating kinetic analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



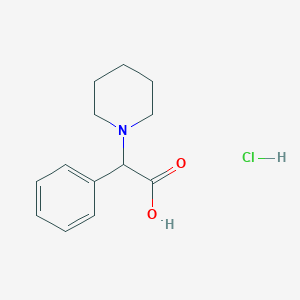
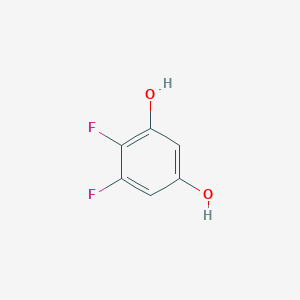

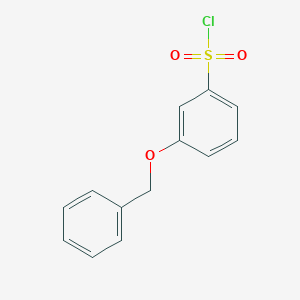
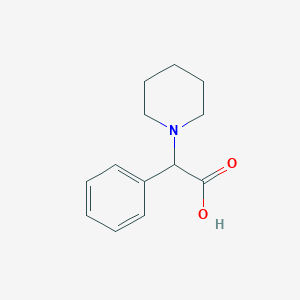

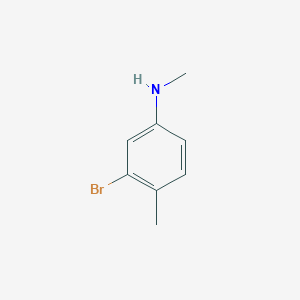
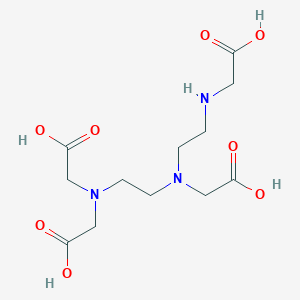
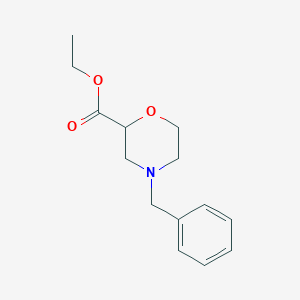
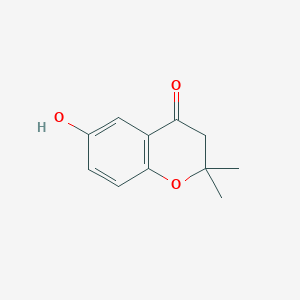
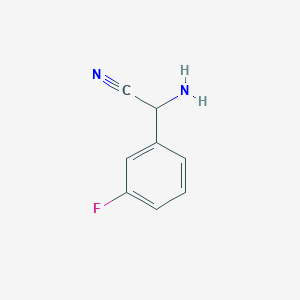
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)